Home > Products > Screening Compounds P14769 > 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one
2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one - 101204-96-0

2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one

Catalog Number: EVT-14471160
CAS Number: 101204-96-0
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one can be achieved through several methods. A common approach involves a one-pot multicomponent reaction using electron-rich amino heterocycles, aldehydes, and acyl acetonitriles in the presence of an ionic liquid catalyst such as triethylammonium hydrogen sulfate. This method has shown high yields (up to 94%) under solvent-free conditions at elevated temperatures (60 °C) and is notable for its simplicity and efficiency .

Another synthetic route includes the reaction of substituted pyridines with appropriate aldehydes under reflux conditions in organic solvents like acetic acid or dimethylformamide. This method typically requires longer reaction times (up to 10 hours) but allows for the introduction of various substituents on the aromatic rings, enhancing the diversity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one features a fused bicyclic system consisting of a pyridine and a pyrimidine ring. The compound's structure can be represented as follows:

  • Molecular Formula: C12_{12}H10_{10}N2_{2}O
  • Molecular Weight: 210.22 g/mol

Key structural data include:

  • The presence of a styryl group contributes to its unique properties and potential reactivity.
  • The nitrogen atoms in the rings may participate in hydrogen bonding and coordination with metal ions, which is significant for its biological activity.
Chemical Reactions Analysis

2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one can undergo various chemical reactions typical for heterocycles. These include:

  • Electrophilic Aromatic Substitution: The styryl group can be substituted under electrophilic conditions, allowing for functionalization at different positions on the aromatic ring.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridine or pyrimidine rings can act as nucleophiles, participating in reactions with alkyl halides or acyl chlorides.
  • Cyclization Reactions: The compound may also participate in cyclization reactions to form more complex structures, which is valuable for drug discovery.

The reactivity profile indicates its potential utility in synthesizing more complex pharmaceutical agents .

Mechanism of Action

The mechanism of action for compounds like 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. Studies suggest that derivatives of this compound may inhibit certain kinases or interfere with cellular signaling pathways related to cancer proliferation.

For example, some derivatives have shown antiproliferative effects against various cancer cell lines by inducing apoptosis or cell cycle arrest. The precise mechanism often involves binding to active sites or allosteric sites on target proteins, leading to altered activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one are critical for understanding its behavior in biological systems:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation as a drug candidate and its bioavailability when administered .

Applications

The applications of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one are primarily found in medicinal chemistry:

  • Anticancer Agents: Several studies have reported its potential as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Pharmacological Research: Its unique structure makes it a valuable scaffold for developing new drugs targeting various diseases beyond cancer, including inflammatory conditions and infectious diseases.
  • Biological Probes: The compound can serve as a molecular probe for studying biological processes involving pyridine and pyrimidine derivatives.
Introduction to Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Pyrido[2,3-d]pyrimidines represent a privileged class of nitrogen-containing heterocyclic compounds in drug discovery due to their structural resemblance to naturally occurring purines and their versatile pharmacological profiles. These bicyclic frameworks, formed by the fusion of pyridine and pyrimidine rings, constitute an essential pharmacophore in medicinal chemistry, particularly in oncology research. Their molecular architecture allows for diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The global significance of these scaffolds is underscored by the urgent need for novel anticancer agents to address cancer's status as a leading cause of mortality worldwide, with approximately 10 million cancer-related fatalities recorded in 2020 alone [2] [5]. The structural similarity to quinazoline-based FDA-approved drugs like gefitinib and erlotinib further elevates the therapeutic interest in pyrido[2,3-d]pyrimidine derivatives as promising alternatives to overcome limitations of existing therapies [2].

Structural Significance of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

The 2-styrylpyrido(2,3-d)pyrimidin-4(3H)-one derivative (molecular formula: C₁₅H₁₁N₃O; molecular weight: 249.27 g/mol) exhibits distinctive structural features that enhance its drug discovery potential. The core consists of a pyrido[2,3-d]pyrimidin-4(3H)-one system featuring a fused bicyclic structure where the pyrimidine ring is annelated with the pyridine ring at the 2,3-position. This arrangement creates an electron-deficient system that facilitates interactions with biological targets through hydrogen bond acceptance at the carbonyl oxygen (position 4) and ring nitrogen atoms (N1 and N3) . The conjugated styryl moiety [(E)-2-phenylethenyl] at position 2 introduces significant planarity and extends the π-electron system, enhancing DNA intercalation potential and interactions with hydrophobic enzyme pockets [4].

The stereoelectronic properties of the styryl group substantially influence molecular reactivity and biological activity. This substituent enables electrophilic aromatic substitution at the ortho and para positions of the phenyl ring, nucleophilic addition at the β-carbon of the vinyl bridge, and participation in cycloaddition reactions. Computational studies predict a collision cross section (CCS) of 156.7 Ų for the protonated molecule ([M+H]⁺), indicating moderate molecular flexibility [4]. The styryl group's configuration (E-isomer) is stabilized through conjugation with the heterocyclic system, as evidenced by the isomeric SMILES notation (C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=N3)C(=O)N2) [4]. This molecular architecture positions the compound as a versatile scaffold for structural diversification to optimize pharmacological properties.

Table 1: Key Molecular Properties of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one

PropertyValue/DescriptionSignificance
Molecular FormulaC₁₅H₁₁N₃OBalanced molecular weight for drug-likeness
Molecular Weight249.27 g/molFavorable for oral bioavailability
IUPAC Name2-[(E)-2-phenylethenyl]-3H-pyrido[2,3-d]pyrimidin-4-onePrecise chemical identification
CAS Number101204-96-0Unique identifier for chemical sourcing
Hydrogen Bond Acceptors4 (N3, O4, N1, N3)Enhanced target binding capacity
Predicted CCS ([M+H]⁺)156.7 ŲModerate molecular flexibility
Canonical SMILESC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=N3)C(=O)N2Standardized structural representation

Historical Development of Styryl-Substituted Heterocyclic Compounds

The synthetic exploration of styryl-substituted heterocycles dates to mid-20th century investigations into vinylogous amidine systems, with pyrido[2,3-d]pyrimidine chemistry emerging as a distinct field in the 1990s. Early synthetic approaches relied on multistep condensation strategies, exemplified by Grivsky's pioneering synthesis of piritrexim (a pyrido[2,3-d]pyrimidine antitumor agent) through a laborious sequence involving condensation of 2,4,6-triaminopyrimidine with ethyl-acetyl-(2,5-dimethoxyphenyl)propionate followed by dehydrogenation [2]. Kisliuk's 1993 methodology established a foundation for C6-functionalization via reductive amination of 6-aminopyrido[2,3-d]pyrimidine precursors with aromatic aldehydes, a strategy adaptable for styryl introduction [2]. Queener's subsequent work expanded this approach to create lipophilic dihydrofolate reductase inhibitors featuring benzyl substituents, demonstrating the pharmacological advantages of aromatic C6 substitutions [2].

The development of styryl-functionalized derivatives accelerated with the discovery that extended conjugation enhances kinase inhibition. Blankley's synthesis of 8-methyl-2-phenylamino-6-thiophene-2-yl-8H-pyrido-[2,3-d]pyrimidin-7-one derivatives established a versatile pathway involving DIBAL-H reduction of cyano groups to aldehydes followed by Knoevenagel-type condensations with activated methylene compounds [2]. This methodology proved adaptable for styryl introduction using phenylacetonitrile derivatives. Contemporary strategies have shifted toward efficient one-pot multi-component reactions and solid-phase syntheses, significantly improving accessibility to structurally diverse styrylpyrido[2,3-d]pyrimidin-4(3H)-one libraries [8]. These advances have facilitated comprehensive structure-activity relationship (SAR) studies, particularly in anticancer research where the styryl moiety's role in enhancing target affinity and cellular penetration has been systematically optimized.

Table 2: Evolution of Synthetic Strategies for Styrylpyrido[2,3-d]pyrimidin-4(3H)-ones

EraSynthetic ApproachKey FeaturesLimitations
1990sMultistep condensation (Grivsky, Kisliuk)RANEY® Ni reduction; reductive aminationLow yields (30-45%); complex purification
Early 2000sAldehyde condensation (Blankley)DIBAL-H reduction; Knoevenagel condensationModerate stereoselectivity
2010-2020Transition metal-catalyzed couplingSuzuki-Miyaura arylation; Heck vinylationCatalyst costs; functional group incompatibility
PresentOne-pot multi-component reactionsAtom economy; high yields (>75%); green conditionsLimited structural diversity in some protocols

Role of 2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one in Targeted Drug Discovery

2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one derivatives have emerged as privileged scaffolds for modulating key oncological targets due to their ability to competitively bind ATP sites and allosteric pockets in kinases. The extended π-system conferred by the styryl group enhances interactions with hydrophobic regions of tyrosine kinases (e.g., BCR-ABL, FGFRs) and serine/threonine kinases (e.g., CDKs, mTOR), disrupting phosphorylation cascades critical for cancer proliferation and survival [2] [5]. Molecular docking studies suggest that the planar configuration facilitates intercalation-like binding with the styryl phenyl ring occupying a deep hydrophobic cleft adjacent to the ATP-binding site, while the pyridopyrimidinone core forms essential hydrogen bonds with kinase hinge residues [5]. This binding mode mimics type II kinase inhibitors, stabilizing inactive kinase conformations and enhancing selectivity.

Beyond kinase inhibition, these derivatives demonstrate potent interference with folate metabolism through dihydrofolate reductase (DHFR) inhibition. The styryl modification enhances membrane permeability and enables selective uptake in tumor cells, leveraging the enhanced permeability and retention (EPR) effect. Structure-activity relationship analyses reveal that electron-donating substituents (e.g., p-methoxy) on the styryl phenyl ring significantly boost antiproliferative activity against breast cancer cell lines (MCF-7, MDA-MB-231), while meta-substituted electron-withdrawing groups (e.g., m-fluoro) enhance activity in colorectal carcinoma models (HCT-116) [6]. These derivatives trigger apoptosis via mitochondrial pathways, evidenced by caspase-3/7 activation and PARP cleavage, and induce G1/S cell cycle arrest by downregulating cyclin D1 and CDK4/6 expression [5]. Recent innovations include developing bifunctional derivatives where the styryl group serves as a linker to conjugate tumor-targeting moieties (e.g., folate, biotin), enhancing tumor-specific delivery while retaining the core's inhibitory pharmacophore.

Table 3: Structure-Activity Relationship Features of 2-Styryl Derivatives

Structural FeatureBiological ConsequenceTherapeutic Implications
Unsubstituted styrylModerate kinase inhibition (IC₅₀ ≈ 1-10 μM)Broad-spectrum antiproliferative activity
Para-methoxystyrylEnhanced DHFR inhibition (IC₅₀ ≈ 0.2-0.5 μM)Potency against folate-dependent cancers
Meta-fluorostyrylImproved selectivity for CDK4/6Reduced off-target effects in melanoma models
Ortho-hydroxystyrylMetal chelation capacity; ROS generationPro-oxidant cytotoxic mechanisms
Extended vinyloguesIncreased DNA intercalation potentialTopoisomerase inhibition; p53 activation

Properties

CAS Number

101204-96-0

Product Name

2-Styrylpyrido(2,3-d)pyrimidin-4(3H)-one

IUPAC Name

2-[(E)-2-phenylethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C15H11N3O/c19-15-12-7-4-10-16-14(12)17-13(18-15)9-8-11-5-2-1-3-6-11/h1-10H,(H,16,17,18,19)/b9-8+

InChI Key

UUGYBJKEPOUNQS-CMDGGOBGSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=N3)C(=O)N2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=N3)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.